molecular formula C9H11NO B2982970 2-Methyl-6-(prop-2-en-1-yloxy)pyridine CAS No. 39984-11-7

2-Methyl-6-(prop-2-en-1-yloxy)pyridine

Cat. No.: B2982970
CAS No.: 39984-11-7
M. Wt: 149.193
InChI Key: LTUFNVFXCPVVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-(prop-2-en-1-yloxy)pyridine is a pyridine-based compound known for its versatile properties. It has a molecular formula of C9H11NO and a molecular weight of 149.193 g/mol

Scientific Research Applications

2-Methyl-6-(prop-2-en-1-yloxy)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of fine chemicals, polymers, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(prop-2-en-1-yloxy)pyridine typically involves the reaction of 2-methylpyridine with prop-2-en-1-ol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow methods. This approach allows for better control over reaction conditions, higher yields, and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-(prop-2-en-1-yloxy)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different pyridine derivatives.

    Substitution: It can undergo substitution reactions, particularly at the pyridine ring, to form various substituted pyridines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically involve halogenating agents or organometallic reagents.

Major Products: The major products formed from these reactions include various substituted pyridines and pyridine N-oxides, which have applications in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-Methyl-6-(prop-2-en-1-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and modulating cellular signaling pathways.

Comparison with Similar Compounds

    2-Methylpyridine: A simpler pyridine derivative with similar chemical properties.

    6-Methylquinoline: Another nitrogen-containing heterocycle with diverse applications.

    2-Methyl-6-(prop-2-en-1-yloxy)quinoline: A structurally related compound with potential biological activities.

Uniqueness: 2-Methyl-6-(prop-2-en-1-yloxy)pyridine stands out due to its unique combination of a pyridine ring and an allyloxy group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-6-prop-2-enoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-3-7-11-9-6-4-5-8(2)10-9/h3-6H,1,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUFNVFXCPVVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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